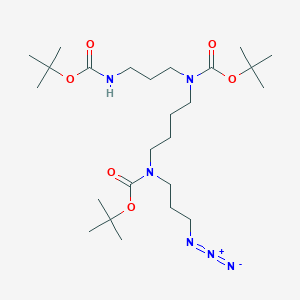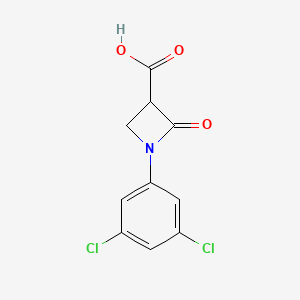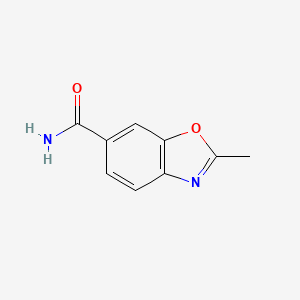
N-Methyl-4-(oxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-4-(oxazol-2-yl)aniline” is a chemical compound that belongs to the class of organic compounds known as aniline and substituted anilines . It is a derivative of aniline where a methyl group is attached to the nitrogen atom and an oxazole ring is attached to the 4-position of the phenyl ring .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves the reaction of aminotriols with p-TsCl, copper triflate, and (R,R)-PhBOX in the presence of Na2CO3 . The aminotriols undergo mono-sulfonylation followed by intramolecular ring closure to form the oxazoline ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an oxazole ring at the 4-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is LOWRUXVQYUJGLN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The molecular weight of this compound is 174.2 . It has a density of 1.159±0.06 g/cm3 and a boiling point of 317.4±44.0 °C .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
A study by Dighe et al. (2012) explored the synthesis of novel compounds, including N-Methyl-4-(oxazol-2-yl)aniline derivatives, and evaluated their antitubercular activity. These compounds were synthesized through a series of reactions involving aromatic ketones, aromatic aldehydes, and hydroxylamine hydrochloride, leading to the formation of isoxazoline, which was further processed to obtain the desired compounds. The synthesized compounds were screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain, using Streptomycin as a standard for comparison. The study found that the compounds exhibited promising antitubercular activity, suggesting potential for further development as antitubercular agents (Dighe, Mahajan, Maste, & Bhat, 2012).
Antioxidant Activity
In a 2020 study, Padma and Gadea synthesized a novel series of compounds related to this compound and evaluated their antioxidant activity using the DPPH assay method. Among the synthesized compounds, several showed potent antioxidant activity, with ascorbic acid used as a standard drug for comparison. This research highlights the potential of this compound derivatives as antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Padma & Gadea, 2020).
Biomedical Applications
Wang et al. (2017) investigated synthetic pathways to N3O tetradentate ligands designed for coordinating rhenium cores, which included derivatives of this compound. These ligands and their coordination behaviors towards rhenium cores were studied for potential biomedical applications, including radiopharmaceuticals. The research demonstrated the synthesis of complexes with high affinity for ReO3+ and 99mTcO3+ cores, suggesting their applicability in diagnostic imaging and therapy (Wang, Eychenne, Wolff, Mallet-Ladeira, Lepareur, & Benoist, 2017).
Chemical Synthesis and Catalysis
A study by Zheng and Wang (2019) detailed the efficient catalytic system for the one-step synthesis of N-arylated amines, including 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, using this compound derivatives. This research contributes to the field of chemical synthesis by providing a method for producing key intermediates in pharmaceuticals and other organic compounds, demonstrating the versatility and importance of these compounds in synthetic organic chemistry (Zheng & Wang, 2019).
Safety and Hazards
“N-Methyl-4-(oxazol-2-yl)aniline” is considered hazardous. It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
The future directions for “N-Methyl-4-(oxazol-2-yl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals, industrial processes, natural product chemistry, and polymers . Additionally, advancements in the synthesis of oxazolines could lead to the development of new methods for synthesizing “this compound” and its derivatives .
Eigenschaften
IUPAC Name |
N-methyl-4-(1,3-oxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWRUXVQYUJGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)





![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)





